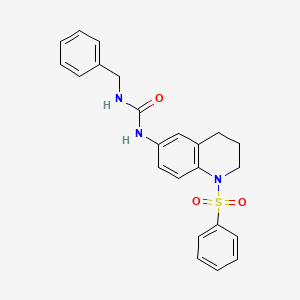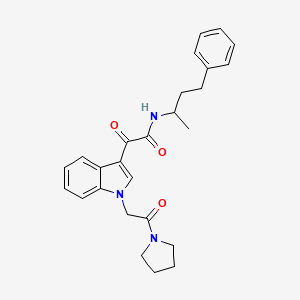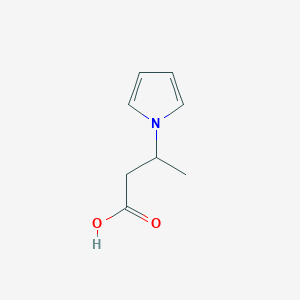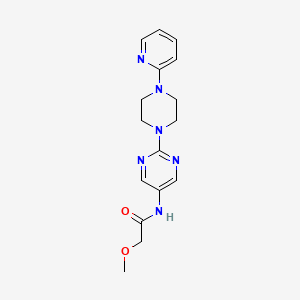
2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide, commonly known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and apoptosis.
Mécanisme D'action
MP-10 is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, proliferation, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with tumor growth and metastasis. MP-10 binds to the ATP-binding site of CK2 and inhibits its activity, thereby blocking the downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, MP-10 inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. MP-10 also inhibits the migration and invasion of cancer cells by blocking the activity of CK2. In inflammatory cells, MP-10 reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neuronal cells, MP-10 protects against oxidative stress and apoptosis by activating the Nrf2/ARE pathway.
Avantages Et Limitations Des Expériences En Laboratoire
MP-10 has several advantages for lab experiments. It is a selective inhibitor of CK2 and does not affect the activity of other kinases. MP-10 is also stable and can be easily synthesized and purified. However, there are some limitations to using MP-10 in lab experiments. MP-10 has low solubility in water and requires the use of organic solvents for its preparation. MP-10 also has poor bioavailability and may require the use of drug delivery systems for its effective delivery to target tissues.
Orientations Futures
There are several future directions for the research on MP-10. One direction is to study the efficacy of MP-10 in combination with other anticancer drugs for the treatment of cancer. Another direction is to develop novel drug delivery systems for the effective delivery of MP-10 to target tissues. Additionally, the potential use of MP-10 in treating other diseases such as viral infections and metabolic disorders can be explored. Finally, the development of more potent and selective CK2 inhibitors based on the structure of MP-10 can be pursued.
Méthodes De Synthèse
The synthesis of MP-10 has been described in detail in a scientific publication by Battistutta et al. (2011). The method involves the reaction of 2-amino-4,6-dimethoxypyrimidine with 2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide in the presence of a coupling reagent to yield MP-10. The product is purified by column chromatography and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
MP-10 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. CK2 is overexpressed in many types of cancer and is associated with tumor growth and metastasis. MP-10 has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of CK2. In addition, MP-10 has anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. MP-10 has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-24-12-15(23)20-13-10-18-16(19-11-13)22-8-6-21(7-9-22)14-4-2-3-5-17-14/h2-5,10-11H,6-9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLFBMHLQFHNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

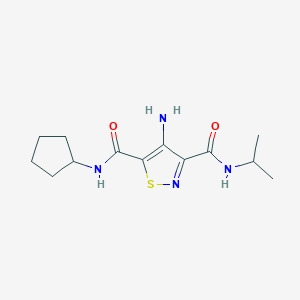
![2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2791154.png)
![1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2791156.png)
![7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2791158.png)
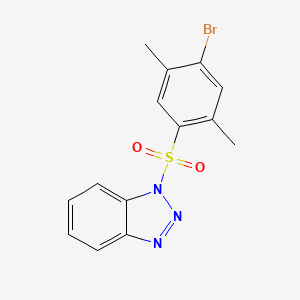
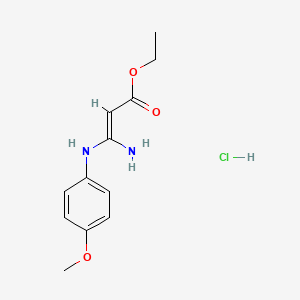
![ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate](/img/structure/B2791163.png)
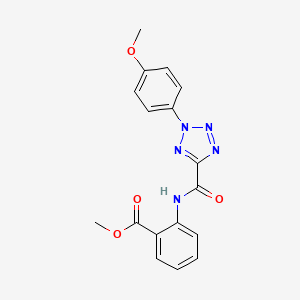
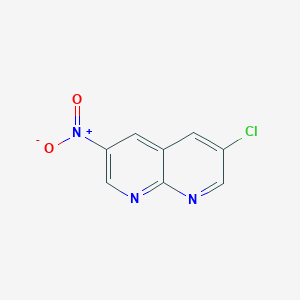
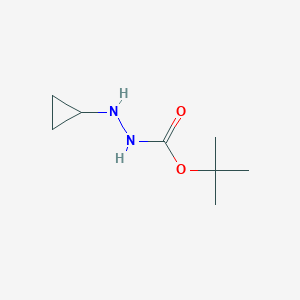
![3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
